Product packaging for Genistein 4'-O-glucuronide(Cat. No.:CAS No. 245084-07-5)

Genistein 4'-O-glucuronide

Cat. No.: B588632
CAS No.: 245084-07-5
M. Wt: 446.364
InChI Key: NHEBJNCJBWUPCK-ZFORQUDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genistein 4'-O-glucuronide is a primary phase II metabolite of the soy isoflavone genistein, formed in the body via glucuronidation in the intestine and liver . After consumption of soy-based products, genistein undergoes extensive first-pass metabolism, and its conjugates, including this compound and Genistein-7-O-glucuronide, become the predominant forms circulating in the bloodstream . This makes the metabolite crucial for accurate pharmacokinetic studies. Research indicates there are significant differences in the pharmacokinetics of individual sulfate and glucuronide conjugates, which has implications for understanding the bioavailability and tissue delivery of isoflavones . While historically considered an inactive metabolite, emerging research suggests that genistein glucuronides may possess their own biological activities. For instance, one study found that genistein glucuronides could activate human natural killer cells at nutritionally relevant concentrations, indicating that the conjugates might be active components themselves . This product is intended for research applications such as investigating the metabolic fate of genistein, use as a standard in analytical methods like UPLC-MS/MS for quantifying metabolite levels in biological samples, and probing the potential direct biological effects of phase II isoflavone metabolites . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O11 B588632 Genistein 4'-O-glucuronide CAS No. 245084-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEBJNCJBWUPCK-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671254
Record name 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245084-07-5
Record name 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl β-D-Glucopyranosiduronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Genistein 4'-O-glucuronide
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation Pathways Leading to Genistein 4 O Glucuronide Formation

Glucuronidation as a Primary Metabolic Route

Upon ingestion, genistein (B1671435) is extensively metabolized, primarily through Phase II conjugation reactions. nih.govwur.nl Glucuronidation, the process of attaching a glucuronic acid moiety to a substrate, is a major metabolic fate for genistein. nih.govnih.govmdpi.com This reaction increases the water solubility of genistein, facilitating its excretion from the body. ontosight.ai The formation of glucuronide conjugates, such as Genistein 4'-O-glucuronide, occurs in various tissues, most notably the liver and intestines. wur.nlnih.govontosight.ai

Uridine 5'-diphospho-glucuronosyltransferase (UGT) Isoforms Involved

The glucuronidation of genistein is catalyzed by a family of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.govnih.gov Several UGT isoforms have been identified as being capable of metabolizing genistein, with varying degrees of activity and specificity. nih.govacs.orgdrugbank.com The specific isoforms involved play a critical role in determining the metabolic profile of genistein in the body.

UGT1A9 is another major contributor to the hepatic metabolism of genistein. nih.govproteinatlas.org Research has shown that recombinant UGT1A9 effectively catalyzes the formation of genistein glucuronides. nih.gov In contrast to UGT1A1, UGT1A9 follows classic Michaelis-Menten kinetics for genistein glucuronidation. nih.gov Studies have indicated that UGT1A9 can be highly expressed and active in metabolizing genistein. nih.gov

The intestinal isoform UGT1A10 is also involved in the metabolism of genistein. nih.govgenecards.orguniprot.org Like UGT1A9, UGT1A10 has been reported to follow Michaelis-Menten kinetics for the glucuronidation of genistein. nih.gov Its presence in the intestine suggests a significant role in the initial metabolism of genistein following dietary intake. wur.nl The activity of UGT1A10, along with other intestinal UGTs, contributes to the extensive first-pass metabolism of this isoflavone (B191592).

UGT1A9 Activity in Genistein Glucuronidation

Regioselectivity of Glucuronidation at the 4' Position

Genistein possesses three hydroxyl groups at the 4', 5, and 7 positions, all of which are potential sites for glucuronidation. The attachment of glucuronic acid is not random; rather, it exhibits regioselectivity, meaning certain positions are favored over others. While the 7-hydroxyl position is often the primary site for glucuronidation, the 4'-position is also a significant target for conjugation, leading to the formation of this compound. nih.gov The specific UGT isoforms involved influence this regioselectivity. scispace.com For instance, while UGT1A1 primarily targets the 7-OH group, other isoforms like UGT1A10 show a tendency to metabolize the 4'-OH group more efficiently. scispace.com

Comparison with Genistein 7-O-glucuronide Formation

The two primary monoglucuronides of genistein formed in the body are Genistein 7-O-glucuronide and this compound. nih.gov In many studies, Genistein 7-O-glucuronide is reported as the major metabolite. nih.govresearchgate.net For example, in both human and rat hepatocyte incubations, Genistein 7-O-glucuronide accounted for over 50% of the incubated dose. nih.gov However, the formation of this compound is also substantial. The ratio of these two metabolites can vary depending on the specific UGT isoforms present and their relative activities in different tissues. nih.govscispace.com The kinetic parameters of the involved UGTs, such as their affinity (Km) and maximum velocity (Vmax) for each position, ultimately determine the balance between the formation of these two key glucuronide conjugates. acs.orgdrugbank.com

Table 1: UGT Isoforms Involved in Genistein Glucuronidation

UGT Isoform Kinetic Model Primary Site of Expression Reference
UGT1A1 Substrate Inhibition Liver nih.govnih.gov
UGT1A9 Michaelis-Menten Liver nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Genistein
This compound
Genistein 7-O-glucuronide
Uridine 5'-diphospho-glucuronic acid

Sites of Genistein Glucuronidation

The formation of genistein glucuronides, including the 4'-O-glucuronide isomer, is a critical step in its metabolism and is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.com This process occurs at several key sites within the body.

The small intestine is a primary site for the initial metabolism of genistein following absorption. wur.nlresearchgate.net This "first-pass metabolism" significantly reduces the amount of free, unconjugated genistein that reaches systemic circulation. nih.govacs.org Studies using human intestinal Caco-2 cell models have demonstrated that glucuronidation is a major metabolic pathway in intestinal cells. umich.edunih.gov In these cells, genistein is readily converted to its glucuronide conjugates. umich.edunih.govptfarm.pl While the 7-hydroxy group of genistein is often the preferred site for glucuronidation, the 4'-hydroxy group is also a target, leading to the formation of this compound. nih.govnih.gov

The UGT1A subfamily, particularly UGT1A1, UGT1A8, and UGT1A10, which are expressed in the intestine, play a significant role in this process. mdpi.comacs.org The formed glucuronides, such as this compound, are then transported out of the intestinal cells into the portal circulation. acs.orgumich.edu For genistein glucuronide, the rates of formation and excretion from Caco-2 cells are comparable, suggesting an efficient clearance from the enterocytes once formed. umich.edunih.gov

After passing through the intestines and entering the portal vein, the absorbed genistein and its intestinal metabolites travel to the liver, which is another major site for glucuronidation. nih.govontosight.ai The liver contains a high concentration of UGT enzymes that further metabolize any remaining free genistein and may also process its already conjugated forms. nih.govoup.com

In vitro studies using human liver microsomes and hepatocytes have confirmed that the liver actively produces genistein glucuronides. nih.govflemingcollege.ca In human hepatocytes, Genistein 7-O-glucuronide is the predominant metabolite, but this compound is also formed. flemingcollege.ca A study on 45 human livers identified UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT2B7 as the key enzymes contributing to 95.6% of genistein glucuronidation in the liver. nih.gov The expression levels of these UGTs can vary significantly among individuals, leading to large differences in metabolic rates. nih.gov

Table 1: Key UGT Isoforms in Genistein Glucuronidation
UGT IsoformPrimary Site of ExpressionRole in Genistein Metabolism
UGT1A1Liver, IntestineContributes significantly to both hepatic and intestinal glucuronidation. mdpi.comacs.orgnih.gov
UGT1A8Intestine (extrahepatic)Highly active in metabolizing genistein in the intestine. acs.org
UGT1A9Liver, KidneyA major contributor to both hepatic and renal glucuronidation. mdpi.comnih.gov
UGT1A10Intestine (colon)Shows specificity for genistein, highlighting the colon's role in its metabolism. mdpi.comacs.org
UGT2B7Liver, KidneyPlays a role in hepatic and renal glucuronidation. nih.gov

While the intestine and liver are the principal sites of genistein glucuronidation, other tissues may also contribute to its metabolism. The kidneys, for instance, express UGT enzymes, particularly UGT1A9 and UGT2B7, and have been shown to be capable of glucuronidating genistein. mdpi.comnih.gov Research has demonstrated a high correlation between the gene expression of these UGTs in the kidney and the rate of genistein glucuronidation. nih.gov Furthermore, studies with human breast cancer cell lines (MCF-7) have shown that these cells can produce genistein glucuronides, with Genistein 7-O-glucuronide being the major product, but also forming this compound. nih.gov This suggests that local, extrahepatic metabolism can occur within target tissues. nih.govacs.org

Hepatic Metabolism

Interaction with Other Conjugation Pathways

Glucuronidation does not occur in isolation. It operates concurrently with other Phase II conjugation pathways, primarily sulfation, leading to a complex profile of genistein metabolites in the body.

Sulfation, the transfer of a sulfonate group catalyzed by sulfotransferase (SULT) enzymes, is another major metabolic pathway for genistein that competes with glucuronidation. researchgate.netscispace.com This competition occurs in both the intestine and the liver. nih.gov The preference for glucuronidation over sulfation can depend on the substrate concentration. For example, in mouse small intestine fractions, sulfation was the dominant pathway at a low genistein concentration (2 μM), whereas glucuronidation was significantly faster at a higher concentration (10 μM). researchgate.net

In human liver cytosols, sulfation preferentially occurs at the 7-OH position of genistein over the 4'-OH position by a ratio of 8.4 to 1. scispace.com SULT1A1 is the most efficient enzyme for this reaction. scispace.com Genistein has also been shown to be a potent inhibitor of estrogen sulfation in breast cancer cells, more so than its inhibition of estrogen glucuronidation, indicating a significant interaction between the metabolic pathways of isoflavones and endogenous hormones. frontiersin.org

The presence of multiple hydroxyl groups on the genistein molecule allows for the formation of mixed conjugates, where both glucuronide and sulfate (B86663) groups are attached to the same molecule. Following the administration of soy products to human volunteers, several mixed-conjugate metabolites have been identified in plasma. nih.govnih.gov

One of the most prominent of these is Genistein-7-glucuronide-4'-sulfate (G-7G-4'S). nih.govnih.gov In fact, studies have shown that G-7G-4'S can be a major metabolite of genistein in human plasma, accounting for a significant percentage of the total genistein metabolites in circulation. nih.gov Another novel mixed conjugate, Genistein-4'-glucuronide-7-sulfate (G-4'G-7S), has also been identified. d-nb.info The formation of these diconjugates likely involves a multi-step process within the intestine and liver, where a mono-conjugated genistein (like this compound or Genistein-7-sulfate) undergoes a second conjugation reaction. nih.govd-nb.info

Table 2: Major Identified Genistein Conjugates in Human Plasma
Metabolite NameType of ConjugateSignificance
Genistein-7-O-glucuronideMono-glucuronideMajor glucuronide metabolite formed in liver and breast cells. nih.govflemingcollege.ca
This compoundMono-glucuronideFormed in both the intestine and liver. nih.govflemingcollege.ca
Genistein-7-sulfateMono-sulfateA primary sulfated metabolite. d-nb.info
Genistein-4',7-diglucuronideDi-glucuronideA major metabolite found in human plasma. nih.gov
Genistein-7-glucuronide-4'-sulfateMixed (sulfoglucuronide)Identified as a major circulating metabolite of genistein in humans. nih.govnih.gov
Genistein-4'-glucuronide-7-sulfateMixed (sulfoglucuronide)A more recently identified novel metabolite. d-nb.info

Concurrent Sulfation Pathways

Role of Precursor Glycosides in this compound Formation

In dietary sources like soybeans, genistein is predominantly found not in its free (aglycone) form, but as a glycoside, primarily genistin (B1671436). sci-hub.seroehampton.ac.uk This means a glucose molecule is attached to the genistein structure. For the body to absorb and utilize genistein, this glucose molecule must first be removed. This initial step of deglycosylation is a critical prerequisite for the subsequent formation of this compound and other metabolites. whiterose.ac.uk

Deglycosylation of Genistin to Genistein

The conversion of genistin to its aglycone form, genistein, is an essential hydrolytic process. roehampton.ac.uk This biotransformation is necessary because the glycoside form, genistin, is less readily absorbed by the body. mdpi.com The cleavage of the β-glycosidic bond releases the free genistein, which can then be absorbed and undergo further metabolism, including glucuronidation. sci-hub.sewhiterose.ac.uk This deglycosylation can begin as early as in the mouth and continues in the small intestine. whiterose.ac.uk

Intestinal β-glucosidase Activity

The primary catalysts for the deglycosylation of genistin are β-glucosidase enzymes. mdpi.comtandfonline.comkoreascience.kr These enzymes are present in the small intestine and are also produced by a variety of bacteria residing in the gut. sci-hub.sed-nb.info Several major groups of colonic bacteria, including Lactobacillus spp., Bacteroides spp., and Bifidobacterium spp., possess significant β-glucosidase activity. sci-hub.se

Research has shown that the efficiency of this enzymatic conversion can be influenced by various factors, including the specific microbial species present in the gut. mdpi.com For instance, studies have identified strains of Lactobacillus and Bifidobacterium with high β-glucosidase activity, highlighting their role in making isoflavones bioavailable. tandfonline.comnih.govgazi.edu.tr The activity of these enzymes is crucial as it dictates the rate at which genistein becomes available for absorption and subsequent conjugation reactions, such as the formation of this compound. researchgate.netnih.gov

The process of glucuronidation itself, which leads to the formation of metabolites like this compound, primarily occurs in the intestine and the liver. researchgate.netwur.nl This reaction involves the transfer of glucuronic acid to the genistein molecule, a process catalyzed by UDP-glucuronyltransferase enzymes. roehampton.ac.uk While several glucuronide conjugates of genistein can be formed, this compound is a significant metabolite found in circulation. science.govscispace.com

Table 1: Bacterial Genera with Notable β-glucosidase Activity

Bacterial Genus Role in Genistin Deglycosylation
Lactobacillus Possesses β-glucosidase activity, contributing to the hydrolysis of genistin to genistein. sci-hub.semdpi.com
Bacteroides A major group of colonic bacteria with demonstrated β-glucosidase activity. sci-hub.se
Bifidobacterium Exhibits β-glucosidase activity, playing a key role in the bioconversion of isoflavone glycosides. sci-hub.semdpi.comnih.gov

Pharmacokinetic Disposition of Genistein 4 O Glucuronide in Preclinical Models

Absorption Mechanisms of Genistein (B1671435) Glucuronides

Following administration, genistein is rapidly absorbed and extensively metabolized, primarily into glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.netmagtech.com.cn The intestinal wall is a primary site for the glucuronidation of genistein. oup.com

Role of Carrier-Mediated Transport Systems

Due to their limited passive permeability, carrier-mediated transport systems are crucial for the disposition of genistein glucuronides. researchgate.net Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), play a significant role in pumping these conjugates out of cells, for instance, into the intestinal lumen or bile. researchgate.nethelsinki.fi Research indicates that genistein glucuronides are good substrates for both MRP and BCRP in rodents. magtech.com.cn Inhibition or knockout of BCRP has been shown to significantly decrease the intestinal excretion of genistein glucuronides, leading to increased plasma levels of both the metabolites and the parent genistein. magtech.com.cn This highlights the importance of these transporters in limiting the systemic exposure to genistein and its glucuronides. Conversely, uptake transporters like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are involved in the uptake of these conjugates into organs like the liver and kidney for further metabolism and elimination. researchgate.net

Systemic Distribution in Animal Models

Plasma Concentration Profiles of Genistein 4'-O-glucuronide

In preclinical animal models, after oral administration of genistein, its glucuronide conjugates, including this compound, are the predominant forms found in plasma, with concentrations significantly higher than the free aglycone. mdpi.comnih.gov Studies in rats and mice show that more than 80% of circulating genistein is in the form of glucuronides and sulfates. nih.gov

In a study where rats were given genistein orally at doses of 6.25, 12.5, and 50 mg/kg, the area under the curve (AUC) for glucuronidated genistein was substantially higher than that for the parent compound, indicating extensive first-pass metabolism. nih.gov The plasma concentration of genistein often shows a secondary peak, which is indicative of enterohepatic circulation, a process where metabolites excreted in the bile are reabsorbed in the intestine. nih.gov

Table 1: Plasma Pharmacokinetic Parameters of Glucuronidated Genistein in Rats After Oral Administration

Dose (mg/kg) AUC (0-t) (mg·min·L⁻¹)
6.25 173.8
12.5 470.7
50 1721.2

Data sourced from a study on dose-dependent absorption of genistein in rats. nih.gov

Tissue Distribution Patterns of Genistein Glucuronides

The distribution of genistein glucuronides into various tissues has been investigated in animal models. While the hydrophilic nature of these conjugates might limit their distribution into certain tissues compared to the lipophilic aglycone, they have been detected in various organs. nih.gov In pregnant rats, genistein and its conjugated metabolites have been found to be transported to the fetus, including the fetal brain. oup.com Studies in women have also shown that isoflavone (B191592) metabolites, predominantly glucuronides, are distributed to breast tissue. mdpi.com In one study, the major metabolites in breast tissue were identified as genistein-7-O-glucuronide and daidzein-7-O-glucuronide, with 98% of the isoflavones being glucuronidated. mdpi.com Similarly, monoglucuronides of genistein were identified as primary metabolites in prostate tissue. mdpi.com

Elimination Pathways of this compound

The primary elimination pathways for this compound and other genistein conjugates are through biliary and urinary excretion. nih.gov Being water-soluble, these metabolites are readily filtered by the kidneys and excreted in the urine. nih.gov Biliary excretion is another major route, where the glucuronides are transported from the liver into the bile and then eliminated via the feces. nih.govresearchgate.net

In rats administered different doses of genistein, significant amounts of glucuronidated genistein were recovered in both urine and bile. nih.gov The cumulative urinary and biliary excretion of these conjugates increased with the dose, although not always in a linear fashion, suggesting that at higher doses, the metabolic and excretory pathways may become saturated. nih.gov Enterohepatic recycling, where biliary-excreted glucuronides are hydrolyzed back to genistein by gut bacteria and reabsorbed, can prolong the half-life of genistein in the body. researchgate.net

Table 2: Cumulative Excretion of Glucuronidated Genistein in Rats Over 24 Hours

Dose (mg/kg) Cumulative Urinary Excretion (µg) Cumulative Biliary Excretion (µg)
6.25 217.8 ± 52.1 108.5 ± 35.2
12.5 583.1 ± 106.9 423.5 ± 158.3
50 1108.4 ± 88.1 853.7 ± 320.8

Data represents mean ± SD from a study in rats. nih.gov

Renal Excretion in Conjugated Forms

In preclinical models, the elimination of genistein and its metabolites occurs significantly through renal pathways, with the compound being excreted primarily in its conjugated forms. Following administration, genistein undergoes extensive phase II metabolism, leading to the formation of glucuronide and sulfate conjugates. These hydrophilic metabolites are then cleared from the body, in part, via urinary excretion.

Studies in rats have demonstrated that after administration of genistein, a notable portion is recovered in the urine as glucuronide conjugates. mdpi.comwur.nl Specifically, genistein is mainly excreted as monoglucuronides, with smaller amounts appearing as diglucuronides and sulfoglucuronides. wur.nl In human plasma, approximately 86% of genistein is found as glucuronides, and 13% as sulfates, with similar proportions observed in urine samples. nih.gov While a significant portion of genistein conjugates enters enterohepatic circulation, urinary excretion remains a key elimination route for systemically available glucuronides like this compound. magtech.com.cn The process is facilitated by the high water solubility of the glucuronide conjugates, which limits their reabsorption in the renal tubules and promotes their excretion in urine. mdpi.com

Biliary Excretion

Biliary excretion is a critical pathway in the disposition of this compound and other genistein conjugates, serving as the primary entry point for enterohepatic recirculation. magtech.com.cnnih.gov After genistein is metabolized in the liver to form glucuronides, these conjugates are actively transported from hepatocytes into the bile. mdpi.comnih.gov This process is mediated by efflux transporters located on the canalicular membrane of hepatocytes. mdpi.com

Enterohepatic Recirculation of Genistein Glucuronides

Hepatoenteric Recycling Mechanisms

The prolonged half-life of genistein in the body is largely attributed to extensive recycling mechanisms involving the liver and the intestine. mdpi.com These processes, known as enterohepatic and hepatoenteric recycling, allow for the repeated circulation of genistein and its metabolites.

Enterohepatic Recirculation (EHR) traditionally refers to the pathway where glucuronides formed in the liver are secreted into the bile, travel to the intestine, are hydrolyzed back to the parent aglycone (genistein) by gut bacteria, and are then reabsorbed into the portal circulation to return to the liver. mdpi.comnih.govacs.org

A more recently defined mechanism is Hepatoenteric Recycling (HER) , which is particularly relevant for orally administered compounds. In HER, genistein is first glucuronidated in the intestine. These enterically-derived glucuronides are absorbed, travel via the portal vein to the liver, are taken up by hepatocytes, and then actively excreted back into the bile without being metabolized further in the liver. nih.govresearchgate.net From the bile, they re-enter the intestinal lumen, where they can be deconjugated and reabsorbed, completing the cycle. nih.gov This recycling between the liver and intestine, driven by transport proteins, significantly impacts the systemic and local exposure of both genistein and its glucuronide conjugates. mdpi.comnih.gov

Influence of Gut Microbiota on Glucuronide Deconjugation

The gut microbiota plays an indispensable role in the enterohepatic circulation of genistein glucuronides. mdpi.comtandfonline.com The glucuronide conjugates, such as this compound, that are excreted into the intestinal lumen via bile are generally too large and polar to be reabsorbed directly. wur.nl Their return to systemic circulation depends on enzymatic hydrolysis by the gut microbiota. tandfonline.comnih.gov

Intestinal bacteria produce enzymes known as β-glucuronidases (GUS), which cleave the glucuronic acid moiety from the genistein conjugate. mdpi.comnih.gov This deconjugation process regenerates the parent aglycone, genistein, in the intestinal lumen. researchgate.nettandfonline.com The released genistein is more lipophilic and can be readily reabsorbed across the intestinal epithelium into the portal circulation, allowing for another cycle of metabolism and distribution. mdpi.comtandfonline.com The activity of microbial β-glucuronidases is therefore a critical rate-limiting step that sustains enterohepatic recycling and contributes to the long plasma half-life of genistein. researchgate.nettandfonline.com Studies have identified bacterial genera such as Bacteroides and Eubacterium as being involved in this hydrolytic process. nih.gov

Impact of Efflux Transporters (e.g., BCRP, MRP2) on Disposition

The movement of this compound across cellular membranes in the liver and intestine is not a passive process but is actively controlled by efflux transporters, primarily from the ATP-binding cassette (ABC) transporter superfamily. magtech.com.cnnih.gov Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) are key players in this process. mdpi.commagtech.com.cn

These transporters are strategically located on the apical membrane of hepatocytes and enterocytes. mdpi.comnih.gov

In the liver , BCRP and MRP2 pump genistein glucuronides from hepatocytes into the bile, initiating biliary excretion and subsequent enterohepatic recycling. mdpi.comnih.gov

In the intestine , these same transporters efflux genistein glucuronides formed within enterocytes back into the intestinal lumen, a process contributing to both first-pass metabolism and hepatoenteric/enteroenteric recycling. mdpi.commagtech.com.cn

Interactive Data Table: Kinetic Parameters for Genistein Glucuronide Transport

The following table summarizes in vitro kinetic parameters for the transport of genistein glucuronide by key efflux transporters, as determined in various preclinical cell models. mdpi.com

TransporterCell Line UsedJmax (pmol/mg/min)Km (mM)
BCRP MDCKII-hBCRP17011.3
MRP2 MDCKII-hMRP26.861.73
MRP3 HEK293-mMrp3301.3

Biological Activities and Mechanisms of Action of Genistein 4 O Glucuronide

Direct Activity of the Conjugated Form

The direct biological activity of Genistein (B1671435) 4'-O-glucuronide, independent of its conversion back to the aglycone, has been a subject of scientific investigation. While generally less potent than its aglycone counterpart, studies suggest that it is not entirely inert.

In Vitro Studies on Specific Cellular Processes

In vitro research has explored the direct effects of Genistein 4'-O-glucuronide on various cellular functions. Although the aglycone, genistein, is a well-documented inhibitor of protein tyrosine kinases and topoisomerase II, and can modulate cell cycle and induce apoptosis, the glucuronidated form exhibits significantly reduced activity in these areas. ptfarm.pl However, some studies indicate that glucuronides of isoflavones, including genistein, can activate human natural killer cells, suggesting a potential role in the innate immune system. rsc.org

Comparative Analysis of Glucuronide vs. Aglycone Bioactivity

Comparative studies consistently demonstrate that the estrogenic potency of genistein aglycone is significantly higher than its corresponding glucuronides, including this compound. chemfaces.com This difference in bioactivity is largely attributed to the structural change brought about by glucuronidation, which can hinder the molecule's ability to bind to cellular receptors and enzymes. nih.gov For instance, the addition of the glucuronic acid moiety alters the lipophilicity and molecular size, which are critical for passive diffusion across cell membranes and interaction with intracellular targets. mdpi.com While the aglycone is readily absorbed, its glucuronide and sulfate (B86663) conjugates are the predominant forms found circulating in the plasma. nih.govmdpi.com

Table 1: Comparative Bioactivity of Genistein and its Glucuronide

Compound Biological Effect Potency Reference
Genistein (Aglycone) Estrogenic Activity High chemfaces.com
Genistein Glucuronides Estrogenic Activity Significantly Lower chemfaces.com
Genistein (Aglycone) Inhibition of Protein Tyrosine Kinases Potent ptfarm.pl
Genistein Glucuronides Activation of Natural Killer Cells Mild rsc.org

Role as a Circulating Precursor and Bioactivation

A primary biological role of this compound is to act as a stable, circulating precursor that can be transported to various tissues throughout the body. Once it reaches target tissues, it can be converted back into the more biologically active genistein aglycone.

Reconversion to Genistein Aglycone in Target Tissues

The conjugates of genistein, including this compound, are considered important carriers of the aglycone to target tissues such as the breast and prostate. wur.nl This delivery mechanism allows for the localized release of the active compound where it may exert its biological effects. Studies have shown that after administration, genistein is predominantly found in its conjugated forms in plasma. nih.goveuropa.eu The reconversion to the aglycone in specific tissues is therefore a critical step for its bioactivity. Some studies suggest that these glucuronides act as precursors to the bioactive aglycones. researchgate.net

Enzymatic Hydrolysis by β-glucuronidase in Target Cells/Tissues

The bioactivation of this compound is primarily mediated by the enzyme β-glucuronidase. acs.orgrsc.org This enzyme is present in various tissues and can cleave the glucuronic acid moiety from the genistein molecule, thereby releasing the active aglycone. wur.nlresearchgate.net For example, treatment of samples with β-glucuronidase results in the formation of genistein, confirming the presence of its glucuronidated conjugates. wur.nl The activity of β-glucuronidase in target tissues can, therefore, influence the local concentration of free genistein and its subsequent biological effects. Research has indicated that even a small percentage of deconjugation in cells can be sufficient to explain the observed bioactivity of the glucuronide forms. chemfaces.com

Modulation of Molecular Targets and Signaling Pathways

Once converted back to its aglycone form in target tissues, genistein can modulate a wide array of molecular targets and signaling pathways. These actions are central to its observed biological effects, including its potential roles in cancer prevention and therapy. Genistein has been shown to influence cell cycle progression, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors). ptfarm.plmdpi.comresearchgate.net

Key molecular targets of genistein include:

Protein Tyrosine Kinases (PTKs): Genistein is a known inhibitor of PTKs, which are crucial enzymes in signal transduction pathways that regulate cell growth and proliferation. ptfarm.plroehampton.ac.uk

Topoisomerase II: This enzyme is involved in DNA replication, and its inhibition by genistein can lead to cell cycle arrest and apoptosis. ptfarm.pl

Estrogen Receptors (ERs): Due to its structural similarity to estrogen, genistein can bind to ERα and ERβ, acting as a selective estrogen receptor modulator (SERM). nih.govresearchgate.net

NF-κB Signaling: Genistein can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development. roehampton.ac.uk

Akt/PTEN Pathway: Regulation of this pathway by genistein can inhibit proliferation and induce apoptosis in cancer cells. roehampton.ac.uk

The modulation of these pathways can lead to downstream effects such as the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins and cell cycle inhibitors like p21. nih.govroehampton.ac.uk

Table 2: Key Molecular Targets of Genistein (Aglycone)

Molecular Target Cellular Process Affected Reference
Protein Tyrosine Kinases Cell Growth, Proliferation ptfarm.plroehampton.ac.uk
Topoisomerase II DNA Replication, Cell Cycle ptfarm.pl
Estrogen Receptors (ERα, ERβ) Gene Expression, Cell Proliferation nih.govresearchgate.net
NF-κB Inflammation, Cell Survival roehampton.ac.uk
Akt/PTEN Pathway Cell Proliferation, Apoptosis roehampton.ac.uk

Interaction with Estrogen Receptors (ERβ vs. ERα)

The biological activity of phytoestrogens is often linked to their interaction with estrogen receptors, ERα and ERβ. The parent compound, genistein, is known to bind to both receptors, exhibiting a significantly higher binding affinity for ERβ compared to ERα. nih.gov In a competitive binding assay, genistein's relative binding affinity for ERβ was reported as 87%, whereas for ERα it was only 4% of that of 17β-estradiol. nih.gov This preferential binding to ERβ is a key aspect of its activity profile. nih.govnih.gov

The addition of a glucuronide moiety, as in this compound, drastically reduces this binding affinity and subsequent estrogenic activity. chemfaces.com Studies comparing genistein with its glucuronide metabolites, such as genistein-7-O-glucuronide, have demonstrated that the estrogenic potency of the aglycone is substantially higher than that of its corresponding glucuronides in reporter gene assays for both ERα and ERβ. chemfaces.com The weak estrogenic effects sometimes observed upon exposure to genistein glucuronides in cell-based assays are largely attributed to the small percentage of the metabolite that gets deconjugated back to the active genistein aglycone by cellular enzymes. chemfaces.comaacrjournals.org Therefore, this compound itself is considered to have very low intrinsic estrogenic activity, acting primarily as a circulating precursor to genistein. aacrjournals.org

Table 1: Relative Binding Affinity (RBA) of Genistein for Estrogen Receptors

CompoundRBA for ERα (%)RBA for ERβ (%)Reference
17β-estradiol (E2)100100 nih.gov
Genistein487 nih.gov

Impact on Protein Tyrosine Kinase Activity

A primary mechanism of action for genistein is its ability to inhibit protein tyrosine kinases (PTKs). drugbank.comptfarm.pl It acts as a competitive inhibitor of ATP at the catalytic site of several PTKs, including the epidermal growth factor receptor (EGFR) kinase. ptfarm.pl This inhibition of tyrosine phosphorylation disrupts downstream signaling pathways that are crucial for cell growth and proliferation, contributing to genistein's anti-proliferative effects. ptfarm.plresearchgate.net Studies have established that the hydroxyl groups at the C-5, C-7, and C-4' positions on the genistein molecule are critical for its potent inhibitory activity against PTKs. frontierspartnerships.org

The biological activity of this compound on PTK is not well-documented, but it is expected to be significantly lower than that of the parent aglycone. The conjugation of a large, hydrophilic glucuronic acid molecule at the 4'-hydroxyl position would sterically hinder the compound's ability to fit into the ATP-binding pocket of the kinase. frontierspartnerships.org Research on synthetic derivatives has shown that adding a bulky group at the C-7 position abolishes the inhibitory action of genistein, suggesting that a similar modification at the 4' position would have a comparable negative impact. frontierspartnerships.org Therefore, any PTK inhibitory effects seen in tissues after the administration of genistein would likely depend on the local conversion of this compound back to free genistein.

Influence on Topoisomerase II Activity

Genistein has been identified as an inhibitor of topoisomerase II, a nuclear enzyme essential for DNA replication and chromosome organization. drugbank.comptfarm.plnih.gov By stabilizing the transient covalent complex between topoisomerase II and DNA, genistein leads to the accumulation of protein-linked DNA strand breaks. ptfarm.plwur.nl This DNA damage can trigger cell cycle arrest and apoptosis, contributing to its anticancer properties. ptfarm.plwur.nl

Direct studies on the effect of this compound on topoisomerase II are lacking. However, as with PTK inhibition, the activity is attributed to the aglycone structure. researchgate.netwur.nl The bulky glucuronide group would likely prevent the molecule from effectively intercalating or interacting with the enzyme-DNA complex. In one study, major circulating metabolites of genistein, such as genistein-4′,7-diglucuronide, did not exhibit the anti-apoptotic effects seen with genistein, suggesting they are inactive in this regard. nih.gov This implies that this compound is not a direct inhibitor of topoisomerase II and must be hydrolyzed to its aglycone form to exert such effects.

Effects on Cell Cycle Progression and Apoptosis Induction in Cell Lines

Genistein is well-documented to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. researchgate.netnih.govdtic.mil It commonly causes cell cycle arrest at the G2/M phase. nih.govdtic.mil This effect is associated with the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin B1 and cdc2, and the upregulation of cyclin-dependent kinase inhibitors like p21. nih.govdtic.milnih.gov Genistein-induced apoptosis is mediated through multiple pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. scienceopen.com

In contrast, the glucuronidated metabolites of genistein appear to be largely inactive in inducing these effects. A study investigating the effects of Clostridioides difficile toxins on human colonic epithelial cells found that while genistein prevented toxin-mediated apoptosis, its major circulating metabolites, genistein-4′,7-diglucuronide and genistein-7-β-D-glucuronide-4′-sulfate, showed no anti-apoptotic activity. nih.gov This provides strong evidence that glucuronidation abrogates the ability of genistein to modulate apoptosis. Therefore, this compound is not considered a direct inducer of cell cycle arrest or apoptosis but may serve as a reservoir that, upon deconjugation, releases active genistein.

Table 2: Effects of Genistein on Cell Cycle and Apoptosis in Selected Cancer Cell Lines

Cell LineCancer TypeObserved EffectKey Molecular ChangesReference
HCT-116 / SW-480Colon CancerG2/M Arrest & Apoptosis↑ p53, ↑ p21, ↓ cdc2 nih.gov
T47DBreast CancerG2/M Arrest & Apoptosis↑ p21, ↓ cdc2 activity dtic.mil
DU145Prostate CancerGrowth Inhibition & Apoptosis↓ ERK1/2 activation nih.gov
MKN (gastric)Gastric CancerApoptosis↑ Bax/Bcl-2 ratio scienceopen.com

Modulation of Specific Signaling Cascades (e.g., EGFR/Src, Akt-mTOR, NF-κB, MAPK)

Genistein influences a multitude of signaling cascades that are fundamental to cancer cell survival, proliferation, and inflammation. It is known to inhibit the EGFR/Akt/NF-κB pathway. nih.gov By suppressing Akt activity, genistein can prevent the activation of downstream targets like NF-κB, a key transcription factor involved in inflammation and cell survival. nih.gov Genistein also modulates the MAPK pathways (including ERK, JNK, and p38), which are critical in transmitting signals from the cell surface to the nucleus to control gene expression related to proliferation and apoptosis. nih.govmdpi.com Furthermore, genistein has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers. nih.govnih.govmdpi.com

There is no direct evidence to suggest that this compound can modulate these intricate intracellular signaling pathways. These pathways are typically initiated by interactions at the cell membrane (like with EGFR) or involve cytosolic enzymes (like Akt, MAPK). The hydrophilic nature and increased size of this compound would limit its passive diffusion across the cell membrane and its interaction with intracellular protein kinases. Therefore, the modulation of these signaling cascades is considered a hallmark of the aglycone, genistein, which can be released from its glucuronide conjugate. chemfaces.comaacrjournals.org

Influence on Oxidative Stress Responses

Genistein exhibits antioxidant properties, which contribute to its protective effects. nih.govroehampton.ac.uk It can scavenge free radicals directly and also enhance the body's endogenous antioxidant defense systems. nih.govroehampton.ac.uk For example, studies have shown that genistein can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. roehampton.ac.uk It can also modulate pathways involved in oxidative stress response, such as the Nrf2 pathway. ebi.ac.uk

The antioxidant capacity of flavonoids is heavily dependent on their chemical structure, particularly the presence and position of free hydroxyl groups. The process of glycosylation (attachment of a sugar), which is structurally similar to glucuronidation, has been shown to drastically reduce or eliminate the antioxidant activity of isoflavones. mdpi.com A study on genistein glycosides found that while genistein mono-glucosides retained some radical-scavenging activity, the addition of a larger sugar chain (gentiobioside) eliminated it. mdpi.com This strongly suggests that the conjugation of glucuronic acid at the 4'-position in this compound would significantly diminish its direct antioxidant capabilities. Its role in mitigating oxidative stress in vivo is likely indirect, occurring after its conversion back to free genistein. ontosight.ai

Potential Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Genistein has demonstrated anti-angiogenic properties in various experimental models. researchgate.netnih.gov It can inhibit angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), and by inhibiting signaling pathways in endothelial cells, such as the PTK and MAPK pathways. nih.govmdpi.com Interestingly, the effect of genistein on angiogenesis can be biphasic, with low concentrations promoting tube formation and high concentrations being inhibitory. nih.gov

The effect of this compound on angiogenesis has not been specifically studied. However, studies on other genistein metabolites suggest that the anti-angiogenic potency can be altered. For instance, in a chicken chorioallantoic membrane assay, genistein was a more potent inhibitor of angiogenesis than its metabolite 5,7,3',4'-tetrahydroxyisoflavone (THIF). roehampton.ac.uk Given that glucuronidation generally reduces the biological activity of genistein across various mechanisms, it is highly probable that this compound possesses little to no direct anti-angiogenic activity. chemfaces.com Its contribution to inhibiting angiogenesis in a physiological context would depend on its conversion to the active aglycone in target tissues.

Modulation of Immune Cell Function (e.g., Lymphocytes, Osteoclasts)

The isoflavone (B191592) genistein, primarily found in soy products, undergoes extensive metabolism in the body, with a significant portion being converted into glucuronide conjugates. Among these, this compound is a major metabolite. While much of the research has focused on the biological activities of the parent compound, genistein, emerging studies are beginning to shed light on the specific roles of its metabolites, including their influence on immune cell function.

Modulation of Lymphocyte Function

Lymphocytes, key components of the adaptive immune system, are critical for targeted defense against pathogens. Research into the immunomodulatory effects of genistein metabolites has revealed that they are not mere inactive byproducts but can possess their own distinct biological activities.

Natural Killer (NK) Cell Activity:

A notable study investigated the in vitro effects of genistein and its glucuronide metabolites on human natural killer (NK) cells, a type of cytotoxic lymphocyte that plays a crucial role in the innate immune response against tumors and viral infections. The research demonstrated that genistein glucuronides, specifically the 7-O-glucuronide which is structurally similar to the 4'-O-glucuronide, can activate human NK cells at nutritionally relevant concentrations. nih.gov

The study found that genistein glucuronides enhanced the cancer cell-killing capacity of NK cells at concentrations ranging from 0.1 to 10 micromol/L. nih.gov In contrast, the parent compound genistein showed an inhibitory effect on NK cell cytotoxicity at concentrations above 0.5 micromol/L. nih.gov This suggests that the glucuronidation of genistein may be a critical metabolic step that preserves or even enhances its beneficial immunomodulatory effects on certain lymphocyte populations.

Further research has corroborated the immunomodulatory potential of genistein itself, showing that it can increase lymphocyte proliferation and the cytolytic activity of lymphocytes. nih.gov However, it is important to distinguish these effects from those of its metabolites. One study noted that while genistein prevented toxin-mediated apoptosis in human colonic epithelial cells, its major circulating metabolites, genistein-4',7-diglucuronide and genistein-7-β-D-glucuronide-4'-sulfate, did not exhibit the same anti-apoptotic effects. nih.gov This highlights the functional differences that can exist between the parent isoflavone and its conjugated forms.

CompoundCell TypeConcentrationObserved Effect on NK Cell CytotoxicityReference
Genistein glucuronideHuman peripheral blood NK cells0.1-10 µmol/LSignificant enhancement of K562 cancer cell killing nih.gov
GenisteinHuman peripheral blood NK cells<0.5 µmol/LEnhancement of NK cytotoxicity nih.gov
GenisteinHuman peripheral blood NK cells>0.5 µmol/LSignificant inhibition of NK cytotoxicity nih.gov
Genistein glucuronideHuman peripheral blood NK cells50 µmol/LInhibition of NK cytotoxicity nih.gov

Modulation of Osteoclast Function

Osteoclasts are large, multinucleated cells responsible for bone resorption, a process essential for bone remodeling and maintenance. Dysregulation of osteoclast activity can lead to bone disorders such as osteoporosis. The parent compound, genistein, has been shown to suppress osteoclast function. ptfarm.pl It has been reported to inhibit the differentiation of osteoclast precursor cells and the bone resorption activity of mature osteoclasts. nih.gov

The mechanisms underlying genistein's inhibitory effects on osteoclasts involve the regulation of key signaling pathways. For instance, genistein can inhibit the degradation of inhibitor-κB (I-κB) and the subsequent translocation of nuclear factor-κB (NF-κB) to the nucleus, a critical step in osteoclast formation.

Analytical Methodologies for Genistein 4 O Glucuronide Research

Extraction and Sample Preparation from Biological Matrices

The initial and critical step in the analysis of Genistein (B1671435) 4'-O-glucuronide involves its extraction and purification from complex biological environments. The choice of method depends heavily on the matrix from which the analyte is to be recovered.

Plasma, Urine, and Tissue Sample Processing

Plasma: The analysis of Genistein 4'-O-glucuronide in plasma often requires protein precipitation to remove larger molecules that can interfere with subsequent analysis. This is typically achieved by adding organic solvents like acetonitrile (B52724). d-nb.info Following protein removal, solid-phase extraction (SPE) is a commonly employed technique for further cleanup and concentration of the analyte. nih.gov One study reported optimal recoveries of this compound from rat plasma using Bond Elut Plexa cartridges with a sequential elution of ethyl acetate, methanol (B129727), and acetonitrile. nih.gov This method yielded an average recovery of 103 ± 6.1%. nih.gov Another approach for plasma sample preparation involves adding an extraction mixture of acetonitrile, formic acid, and vitamin C, followed by vortexing, incubation on ice, sonication, and centrifugation. d-nb.info

Urine: Urine samples, while generally less complex than plasma, still require processing to isolate this compound. Direct analysis of urine is often not feasible due to the presence of various interfering substances. ebm-journal.org A common approach involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by extraction of the resulting aglycone, genistein. aacrjournals.orgnih.gov However, for the direct analysis of the glucuronide conjugate, methods like methanol treatment for sample cleanup have been utilized. jfda-online.com This rapid method can be applied to both biofluids and other biological matrices before mass spectrometric analysis. jfda-online.com In some protocols, urine samples are digested with specific enzymes like β-glucuronidase to measure glucuronide conjugates, followed by extraction with diethyl ether. aacrjournals.org

Tissue: The extraction of this compound from tissue samples presents additional challenges due to the more complex matrix. Methanol treatment has been shown to be a rapid and economical clean-up method for tissue samples, such as liver, prior to mass spectrometric analysis. jfda-online.com The general principle involves homogenization of the tissue followed by extraction with a suitable solvent and subsequent purification steps similar to those used for plasma and urine.

Chromatographic Separation Techniques

Following extraction, chromatographic methods are employed to separate this compound from other metabolites and endogenous compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) often depends on the desired speed and resolution of the analysis.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC has been a cornerstone in the analysis of isoflavones and their metabolites for many years. ebm-journal.orgjfda-online.com For the separation of this compound, reversed-phase columns, particularly C18 columns, are most frequently used. jfda-online.com These columns separate compounds based on their hydrophobicity.

A typical HPLC method involves a gradient elution, where the composition of the mobile phase is changed over time to achieve better separation of compounds with varying polarities. jfda-online.com The mobile phase often consists of a mixture of an aqueous solvent (like water with a small amount of acid, such as acetic or formic acid, to improve peak shape) and an organic solvent (commonly acetonitrile or methanol). jfda-online.com For instance, one method utilized a C18 column with a mobile phase gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. In a study identifying genistein glucuronides in human plasma, HPLC analysis showed that Genistein 7-O-glucuronide eluted earlier than this compound in a reversed-phase system. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). researchgate.netazom.com This technology has been successfully applied to the analysis of genistein and its metabolites, including this compound. nih.govnih.gov

UHPLC methods for this compound often employ sub-2 µm particle columns and gradient elution with mobile phases similar to those used in HPLC, such as water, acetonitrile, and methanol mixtures. researchgate.net One study detailed a UHPLC method that separated genistein and 19 of its metabolites, including glucuronides, in under 25 minutes. researchgate.net Another UHPLC-based study successfully identified 64 metabolites of genistin (B1671436) in rats, demonstrating the power of this technique for comprehensive metabolic profiling. nih.govnih.gov The shorter analysis time is a key advantage, with one UPLC-MS/MS method for genistein and its metabolites completing the analysis within 4.5 minutes. nih.gov

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for this compound due to its high sensitivity and specificity, which allows for accurate identification and quantification even at low concentrations in complex biological samples.

Tandem Mass Spectrometry (MS/MS) for Sensitivity and Specificity

Tandem mass spectrometry (MS/MS), often coupled with HPLC or UHPLC, is a powerful tool for the analysis of this compound. nih.govnih.gov This technique involves multiple stages of mass analysis. In the first stage, the precursor ion (in this case, the molecular ion of this compound) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, provides a high degree of specificity and sensitivity. researchgate.net

For example, a validated HPLC-MS/MS method using electrospray ionization (ESI) and selective reaction monitoring was developed for the simultaneous measurement of genistein and this compound in rat plasma. nih.gov Similarly, a UPLC-MS/MS method was developed to quantify genistein and its four phase II metabolites, including this compound, in mouse blood. nih.gov This method demonstrated a low limit of quantification (LLOQ) of 5 nM for this compound. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS), such as in UHPLC-LTQ-Orbitrap MS, further enhances the ability to identify and characterize metabolites by providing highly accurate mass measurements. nih.govnih.gov

Table 1: Chemical Compounds Mentioned

Compound Name
Acetonitrile
Ascorbic Acid
Daidzein (B1669772)
Diethyl ether
Equol (B1671563)
Ethyl acetate
Formic Acid
Genistein
This compound
Genistein 7-O-glucuronide
Genistin
Glycitein
Methanol
Vitamin C

Table 2: Analytical Methodologies for this compound

Parameter Methodology Details Reference
Sample Preparation (Plasma) Solid-Phase Extraction (SPE) Bond Elut Plexa cartridges with sequential elution of ethyl acetate, methanol, and acetonitrile. nih.gov
Protein Precipitation Use of acetonitrile followed by vortexing, sonication, and centrifugation. d-nb.info
Sample Preparation (Urine) Enzymatic Hydrolysis Digestion with β-glucuronidase followed by diethyl ether extraction. aacrjournals.org
Sample Cleanup Methanol treatment prior to mass spectrometric analysis. jfda-online.com
Separation Technique High-Performance Liquid Chromatography (HPLC) Reversed-phase C18 column with a gradient of 0.1% acetic acid in water and acetonitrile.
Ultra-High Performance Liquid Chromatography (UHPLC) Sub-2 µm particle column with a gradient of water, acetonitrile, and methanol. Analysis time < 25 minutes. researchgate.net
Detection & Quantification Tandem Mass Spectrometry (MS/MS) UPLC-MS/MS with a lower limit of quantification (LLOQ) of 5 nM for this compound. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) UHPLC-LTQ-Orbitrap MS for comprehensive metabolite identification. nih.govnih.gov

Linear-Ion-Trap-Orbitrap and Triple-Quadrupole Systems

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the preferred technology for the analysis of this compound. Two common types of mass spectrometers utilized in this research are triple-quadrupole (QqQ) and hybrid linear-ion-trap-Orbitrap systems.

Triple-Quadrupole (QqQ) Systems: These instruments are the gold standard for quantitative analysis due to their high sensitivity and specificity. They typically operate in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the precursor ion—in this case, the deprotonated molecule of this compound ([M-H]⁻ at m/z 445.1). This selected ion is then fragmented in the second quadrupole (q2), a collision cell. The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (product ion), such as the genistein aglycone fragment at m/z 269. This specific precursor-to-product ion transition is monitored over time, providing excellent selectivity and minimizing background interference.

One study utilized an API 3200-Qtrap triple quadrupole mass spectrometer to simultaneously quantify genistein and its metabolites, including this compound, in mouse blood. nih.gov The analysis was performed in negative ion mode with a TurboIonSpray™ source, completing the analysis within 4.5 minutes. nih.gov The high sensitivity of this UPLC-MS/MS method required only a 20 µL blood sample. nih.govnih.gov

Linear-Ion-Trap-Orbitrap Systems: This hybrid technology combines the features of a linear ion trap with a high-resolution Orbitrap mass analyzer. The Orbitrap analyzer measures the frequency of ion oscillations, which is then converted into a mass-to-charge ratio via a Fourier transform. This allows for very high-resolution and accurate mass measurements, which is invaluable for the structural confirmation and identification of unknown metabolites.

In the context of this compound research, these systems are used to screen for and tentatively identify metabolites in complex biological samples like plasma, urine, and bile. nih.gov For instance, a study on black soybean isoflavones used a UHPLC system coupled to both a Linear-Ion-Trap-Orbitrap and a triple-quadrupole MS to screen for metabolites and then quantify them. nih.gov The high mass accuracy of the Orbitrap helps to determine the elemental composition of the detected ions, confirming the presence of a glucuronide conjugate (a mass difference of 176 Da from the aglycone). mdpi.com The ion trap component can be used to perform fragmentation (MS/MS or MSⁿ) experiments, providing structural information to differentiate between isomers, such as this compound and Genistein 7-O-glucuronide. mdpi.com

Immunological Methods for Detection

Immunological methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Immunoassay (FIA), are alternative techniques that have been developed for the quantification of phytoestrogens. nih.gov

Validation Parameters in Analytical Method Development

To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated. Key parameters assessed during the validation of methods for this compound include linearity, the lower limit of quantification (LLOQ), precision, accuracy, and stability. nih.govnih.gov

Linearity and Lower Limit of Quantification (LLOQ)

Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specific range. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov

Several studies have established and validated these parameters for this compound using LC-MS/MS methods. The findings from two key studies are summarized below.

Precision and Accuracy

Precision measures the closeness of agreement between a series of measurements from the same sample, typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. These are usually evaluated at multiple concentration levels within a single day (intra-day) and over several days (inter-day). nih.gov

For the analysis of this compound, methods have been validated to show high precision and accuracy.

Stability of Analytes in Biological Samples

Assessing the stability of this compound in biological samples under various conditions is crucial to prevent degradation and ensure accurate quantification. Stability is tested under conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80 °C). acs.org

A study validating a method for quantifying this compound reported that the compounds were stable throughout the entire process, including sample storage, treatment, and analysis. nih.gov A significant stability consideration is the potential for in-vitro hydrolysis. It has been noted that genistein glucuronides can be hydrolyzed back to their aglycone form (genistein) in blood, whereas sulfate (B86663) conjugates tend to be more stable. researchgate.net Therefore, prompt processing and appropriate storage of samples are critical to maintain the integrity of the analyte.

Structure Activity Relationships Sar Pertaining to Genistein Glucuronidation

Influence of Glucuronidation Position on Biological Activity

Genistein (B1671435) possesses three hydroxyl groups at the C-5, C-7, and C-4' positions available for glucuronidation. The primary monoglucuronide metabolites found circulating in plasma are genistein-7-O-glucuronide (G-7-G) and genistein-4'-O-glucuronide (G-4'-G). mdpi.comnih.gov Additionally, diconjugates such as genistein-4',7-diglucuronide (G-4',7-diG) and genistein-7-glucuronide-4'-sulfate are also major metabolites found in human plasma. nih.govnih.gov

A general principle of genistein glucuronidation is that the addition of the bulky, hydrophilic glucuronic acid moiety drastically reduces the biological activity compared to the parent aglycone. This is particularly evident in terms of estrogenicity. The estrogenic potency of isoflavone (B191592) glucuronides is significantly lower than that of their corresponding aglycones. chemfaces.com Any weak estrogenic activity observed from the administration of genistein glucuronides is largely attributed to their deconjugation back to the active genistein aglycone within target cells or tissues. chemfaces.com Studies in breast cancer cell lines confirm this principle, showing that genistein stimulates cell growth, whereas its glucuronide metabolites have minimal to no effect unless they are hydrolyzed back to genistein.

While direct comparative studies on the specific biological activities of Genistein 4'-O-glucuronide versus Genistein-7-O-glucuronide are limited, the position of the hydroxyl groups is known to be critical for the estrogenic activity of the parent isoflavone, with the 4'- and 7-hydroxyl groups being particularly important. wur.nl Glucuronidation at either of these positions masks a key functional group required for potent estrogen receptor binding. For instance, studies have shown that genistein glucuronides are cleared from the body at different rates, suggesting that the position of conjugation influences the molecule's pharmacokinetics and interaction with cellular machinery. ucdavis.edu Research on MCF-7 breast cancer cells showed that while genistein was metabolized to both G-7-G and G-4'-G, the glucuronides themselves displayed weak activity.

Furthermore, some biological activities may be retained or even uniquely expressed by the glucuronide conjugate. For example, both genistein-7-O-glucuronide and daidzein-7-O-glucuronide have been shown to retain the ability to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL). nih.gov However, in other assays, such as those measuring anti-angiogenic effects, glucuronides of both genistein and daidzein (B1669772) were found to be ineffective at inhibiting endothelial cell migration and tubule formation, whereas the parent aglycones were active. rsc.org This indicates that for certain mechanisms of action, the glucuronide conjugate is essentially an inactive form of the molecule.

Stereochemical Considerations in Conjugate Activity

The process of glucuronidation introduces a new chiral center, adding to the stereochemical complexity of the resulting metabolite. The formal chemical name for this compound, (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, specifies the stereochemistry of the glucuronic acid moiety attached at the 4'-O position. researchgate.net

Currently, there is a lack of research specifically investigating the differential biological activities of the various stereoisomers of this compound. However, studies on related isoflavone metabolites underscore the potential importance of stereochemistry. For example, the daidzein metabolite equol (B1671563) has two enantiomers, (S)-equol and (R)-equol, which exhibit different biological effects. rsc.org A study investigating the anti-angiogenic properties of isoflavone metabolites used a racemic mixture of (R,S)-equol 7-β-D-glucuronide and noted the importance of testing the specific enantiomer that is formed in vivo. rsc.org This suggests that the spatial arrangement of the glucuronide conjugate could significantly influence its interaction with biological targets like enzymes and receptors. The specific stereoisomer produced during metabolism by UDP-glucuronosyltransferase (UGT) enzymes is likely to be the biologically relevant form, but further research is needed to isolate and test the activity of individual stereoisomers of this compound to fully understand its biological potential.

Comparative SAR with Other Isoflavone Conjugates

Comparing the structure-activity relationships of genistein glucuronides with those of other isoflavones, such as daidzein and its metabolite equol, reveals important differences based on the core isoflavone structure.

In terms of estrogenic activity, genistein and its glucuronides generally show higher potency than daidzein and its corresponding conjugates. One study reported that genistein glucuronides exhibit a twofold greater binding affinity for estrogen receptors than daidzein glucuronides. ucdavis.edu A direct comparison of the concentrations required to displace 50% of 17β-estradiol from mouse uterine estrogen receptors (CB50) demonstrated a clear hierarchy: genistein was the most potent, followed by its 7-O-glucuronide, then daidzein, and finally daidzein 7-O-glucuronide, which was the weakest binder. nih.gov

Table 1: Comparative Estrogen Receptor Binding Affinity of Isoflavones and Their Glucuronides
CompoundConcentration for 50% Displacement (CB50) (μmol/L)
Genistein0.154
Genistein 7-O-glucuronide (GG)7.27
Daidzein1.6
Daidzein 7-O-glucuronide (DG)14.7
Data sourced from Zhang et al., 1999. nih.gov

Interestingly, for some biological activities, the glucuronides show effects that differ from the parent aglycone. In studies on the innate immune system, both daidzein glucuronide (DG) and genistein glucuronide (GG) were found to significantly enhance the cancer cell-killing ability of human natural killer (NK) cells at nutritionally relevant concentrations (0.1–10 µmol/L). nih.gov In contrast, while genistein itself was stimulatory at very low concentrations (<0.5 µmol/L), it became inhibitory at higher concentrations. nih.gov The glucuronides only showed inhibition at a much higher concentration of 50 µmol/L. nih.gov This indicates a distinct and potentially beneficial activity of the glucuronide conjugates themselves on immune function.

Table 2: Effect of Isoflavones and Their Glucuronides on Natural Killer (NK) Cell Cytotoxicity
CompoundConcentration Range (μmol/L)Effect on NK Cell-Mediated Killing
Genistein&lt; 0.5Significant Enhancement
Genistein&gt; 0.5Significant Inhibition
Genistein 7-O-glucuronide (GG)0.1 - 10Significant Enhancement
Daidzein 7-O-glucuronide (DG)0.1 - 10Significant Enhancement
GG & DG50Inhibition
Data sourced from Zhang et al., 1999. nih.gov

However, in other contexts, the conjugates of both genistein and daidzein appear to be inactive. A study on angiogenesis found that while the parent aglycones (genistein and daidzein) and the glucuronide of the daidzein metabolite equol, (R,S)-equol 7-β-D-glucuronide, could inhibit key angiogenic processes, the glucuronides and sulfates of genistein and daidzein were ineffective. rsc.org This highlights that not all isoflavone glucuronides behave similarly and that the specific structure of the aglycone is a critical determinant of the conjugate's potential activity.

Advanced Preclinical Research Models and Experimental Approaches

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models are fundamental for isolating and studying specific cellular and molecular mechanisms without the complexities of a whole organism. They allow for controlled experiments to elucidate the direct effects and metabolic pathways of compounds like Genistein (B1671435) 4'-O-glucuronide.

Human and Murine Cell Lines (e.g., Cancer Cell Lines, Endothelial Cells, Preadipocytes)

A variety of human and murine cell lines are employed to investigate the biological effects of genistein and its metabolites. These models are crucial for understanding their potential roles in various physiological and pathological processes.

Cancer Cell Lines: The effects of genistein have been extensively studied in numerous cancer cell lines. In breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), genistein has been shown to inhibit cell growth and proliferation. roehampton.ac.ukmdpi.com Studies using prostate cancer cell lines, including PC-3 and LNCaP, have demonstrated that genistein can induce cell cycle arrest and apoptosis. roehampton.ac.uk Furthermore, research on human embryonic carcinoma cells (NCCIT) and primary cancer cells from glioblastoma, rhabdomyosarcoma, and hepatocellular carcinoma has revealed that genistein can induce cell-cycle arrest. nih.gov While much of this research focuses on the parent compound, genistein, it is understood that glucuronidated forms like Genistein 4'-O-glucuronide are the primary circulating metabolites. nih.gov The conversion of genistein to its glucuronides within these cells or the direct effects of the glucuronides themselves are areas of active investigation. For instance, in Caco-2 cells, a human colon adenocarcinoma cell line often used to model the intestinal barrier, genistein is metabolized to both Genistein 7-O-glucuronide and this compound. nih.gov

Endothelial Cells: The vascular endothelium is a key target for the potential cardiovascular benefits of soy isoflavones. Studies using human aortic endothelial cells (HAECs) have shown that genistein can protect against apoptosis induced by inflammatory cytokines like TNF-α. nih.gov This protective effect involves the activation of specific signaling pathways, highlighting a potential mechanism for the vasculoprotective effects of genistein. nih.gov As this compound is a major metabolite in circulation, its role in mediating these endothelial effects is of significant interest.

Preadipocytes: The impact of genistein on fat cell development (adipogenesis) is studied using preadipocyte cell lines like 3T3-L1. Research has shown that genistein can inhibit the differentiation of these cells into mature adipocytes and suppress lipid accumulation. ebi.ac.ukresearchgate.net This suggests a potential role for genistein in modulating fat metabolism. The direct activity of this compound in these processes is an important area for future research to clarify the in vivo relevance of these findings.

Use of Recombinant Enzymes (e.g., UGTs) for Conjugation Studies

To understand the formation of this compound, researchers utilize recombinant UDP-glucuronosyltransferase (UGT) enzymes. These enzymes are produced in cell systems, allowing for the study of specific enzyme isoforms in isolation.

This approach has been critical in identifying which human UGT enzymes are responsible for the glucuronidation of genistein. Studies have demonstrated that several UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, and UGT1A10, can catalyze the formation of genistein glucuronides. nih.govresearchgate.net Specifically, recombinant human UGT1A1, UGT1A9, and UGT1A10 have been shown to produce both Genistein 7-O-glucuronide and this compound. nih.gov By comparing the formation rates and ratios of these two glucuronides by different UGT isoforms, researchers can determine the primary enzymes involved in genistein metabolism in various tissues, such as the liver and intestine. nih.govnih.gov For example, UGT1A1 and UGT1A9 are major contributors to genistein glucuronidation in the human liver. nih.gov

Recombinant Human UGT IsoformCatalytic Activity towards GenisteinPrimary Glucuronide Product(s)Reference
UGT1A1ActiveGenistein 7-O-glucuronide, this compound nih.govnih.gov
UGT1A6Specific to genisteinNot specified nih.gov
UGT1A8ActiveNot specified nih.gov
UGT1A9ActiveGenistein 7-O-glucuronide, this compound nih.govnih.gov
UGT1A10ActiveGenistein 7-O-glucuronide, this compound nih.gov
UGT2B7Inactive or marginally activeN/A nih.gov
UGT2B15Inactive or marginally activeN/A nih.gov

Cell-Free Systems for Biochemical Assays

Cell-free systems are utilized to study the biochemical properties and interactions of molecules like this compound in a simplified environment, devoid of intact cells. These systems can include purified enzymes and subcellular fractions like microsomes.

For example, cell-free assays using purified protein tyrosine kinases have been instrumental in demonstrating genistein's ability to inhibit these enzymes. ptfarm.pl Kinetic analyses in such systems have revealed that genistein acts as a competitive inhibitor with respect to ATP for enzymes like the EGF-receptor kinase. ptfarm.pl While these studies primarily focus on the aglycone, they provide a foundation for investigating whether metabolites like this compound retain any of this inhibitory activity.

In Vivo Animal Models for Pharmacokinetic and Disposition Studies

Animal models are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds in a whole-organism context, providing data that is more directly translatable to human physiology than in vitro studies alone.

Rodent Models (e.g., Mice, Rats) for Absorption, Distribution, Metabolism, Excretion (ADME)

Rats and mice are the most commonly used animal models for investigating the pharmacokinetics of genistein and its metabolites. nih.govmdpi.com These studies have consistently shown that after oral administration, genistein undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent compound and high circulating levels of its glucuronide and sulfate (B86663) conjugates. nih.govthieme-connect.com

In both rats and mice, monoglucuronides are the major metabolites found in plasma. nih.gov Specifically, both Genistein 7-O-glucuronide and this compound have been identified in the blood of mice following oral administration of genistein. europa.eu Pharmacokinetic studies have detailed the time course of appearance and elimination of these metabolites, revealing that they reach concentrations significantly higher than the free genistein aglycone. nih.goveuropa.eu For example, in one study with FVB mice, the maximum plasma concentrations (Cmax) for genistein, Genistein 7-O-glucuronide, and this compound were 0.71 µM, 0.98 µM, and 0.53 µM, respectively, after a 20 mg/kg oral dose of genistein. europa.eu These models also allow for the study of enterohepatic circulation, a process where metabolites excreted in the bile are reabsorbed in the intestine, which can prolong the half-life of the compound in the body. nih.govacs.org

Animal ModelKey FindingMajor Metabolites IdentifiedReference
Rats (Wistar)Absolute bioavailability of total genistein was >55% after oral administration.Glucuronides and sulfates nih.gov
Rats (Sprague-Dawley)Genistin (B1671436) (a glycoside of genistein) is first deglycosylated and then conjugated with glucuronide.Genistein-7-glucuronide, Genistein-4'-glucuronide acs.org
Mice (FVB)Absolute bioavailability of genistein aglycone was ~24% after oral administration.Genistein-7-O-glucuronide, Genistein-4'-O-glucuronide, Genistein-4'-O-sulfate, Genistein-7-O-sulfate nih.goveuropa.eu
Mice (BALB/c)Absolute bioavailability of genistein aglycone was <15%, while total genistein was ~90%.Conjugated forms (glucuronides/sulfates) nih.gov

Genetically Modified Animal Models (e.g., BCRP knockout mice)

Genetically modified animal models, particularly knockout mice lacking specific transporter proteins, are powerful tools for investigating the mechanisms of drug and metabolite disposition. The Breast Cancer Resistance Protein (BCRP), an efflux transporter, has been shown to play a significant role in the disposition of genistein and its conjugates.

Studies using BCRP knockout mice have demonstrated that the absence of this transporter leads to significant changes in the pharmacokinetics of genistein metabolites. nih.govresearchgate.net In BCRP knockout mice, the intestinal excretion of genistein glucuronides was decreased by 78% compared to wild-type mice. nih.gov This indicates that BCRP is a major transporter responsible for pumping genistein glucuronides out of intestinal cells and into the gut lumen. nih.govresearchgate.net Consequently, the plasma levels of genistein glucuronides are altered in these animals, highlighting the crucial role of BCRP in limiting the systemic exposure to these metabolites. researchgate.net These models provide definitive evidence for the involvement of specific transporters in the complex ADME processes of genistein and its glucuronides. nih.govresearchgate.net

Ex Vivo Organ Perfusion Systems

Ex vivo organ perfusion systems represent a sophisticated methodology in preclinical research, allowing for the detailed study of organ-specific metabolism and transport of xenobiotics in a controlled environment that maintains the organ's physiological and metabolic viability. These systems bridge the gap between in vitro cell culture models and in vivo animal studies by preserving the complex three-dimensional architecture and cellular heterogeneity of the organ. For the study of "this compound," isolated intestinal and liver perfusion models are particularly valuable for elucidating its role in first-pass metabolism and enterohepatic circulation.

Isolated Intestinal and Liver Perfusion Models

Isolated perfused organ systems, such as those for the intestine and liver, are instrumental in dissecting the intricate processes of absorption, metabolism, and excretion of isoflavones and their metabolites. These models maintain the organ's viability through the continuous supply of an oxygenated, nutrient-rich perfusate, closely mimicking physiological conditions.

Isolated Intestinal Perfusion:

Studies utilizing isolated perfused rat small intestine have been crucial in understanding the intestinal handling of genistein and its propensity for glucuronidation. When genistein is introduced into the luminal side of the isolated intestine, it is readily absorbed. nih.gov A significant portion of the absorbed genistein is metabolized into genistein glucuronides within the enterocytes. nih.govpan.olsztyn.pl These glucuronide conjugates are then effluxed back into the intestinal lumen and also transported into the vascular perfusate. nih.govpan.olsztyn.pl

Research has demonstrated that the intestinal mucosa is a primary site for the glucuronidation of genistein. wur.nl In one study using a luminally and vascularly perfused rat small intestine, it was found that of the absorbed genistein, the majority appeared in the vascular perfusate as genistein glucuronide. nih.gov This indicates a high capacity of the intestinal cells to not only form but also transport this metabolite into circulation.

ParameterFindingReference
Model Isolated perfused rat small intestine nih.gov
Compound Perfused Genistein (12 µmol/L) nih.gov
Intestinal Absorption 40.6% of luminal genistein nih.gov
Major Vascular Metabolite Genistein glucuronide (31.3% of absorbed) nih.gov
Luminal Metabolite Genistein glucuronide (13.3% of absorbed) nih.gov
Tissue Retention Low amounts of genistein and its glucuronide nih.gov

Isolated Liver Perfusion:

The isolated perfused rat liver model is essential for investigating the hepatic contribution to the metabolism and biliary excretion of genistein and its glucuronides. While the intestine is a major site of initial glucuronidation, the liver plays a critical role in further metabolism and the enterohepatic circulation of these compounds. wur.nl

When genistein is infused into an isolated liver, it is efficiently taken up by hepatocytes and undergoes extensive glucuronidation. The resulting genistein glucuronides, including this compound, are then actively transported into the bile. Studies have shown that a significant percentage of perfused genistein can be recovered in the bile, primarily as glucuronide conjugates. researchgate.net For instance, research using a rat intestine perfusion model noted that approximately 30% of the perfused genistein dose could be recovered in the bile. researchgate.net

Furthermore, experiments involving the direct infusion of genistein into the portal vein in rats have demonstrated that nearly all of the administered dose is transported into the bile, with genistein-7-O-glucuronide being a major biliary metabolite. nih.gov This highlights the liver's profound capacity to clear genistein from the portal circulation and excrete its glucuronidated metabolites into the bile. This process is a key step in the enterohepatic recirculation, where biliary-excreted glucuronides can be hydrolyzed back to the aglycone by gut microbiota in the intestine, allowing for reabsorption.

ParameterFindingReference
Model Isolated perfused rat liver science.gov
Process Hepatic uptake and biliary excretion researchgate.netscience.gov
Metabolism Extensive glucuronidation of genistein researchgate.net
Biliary Excretion Significant excretion of genistein glucuronides into bile researchgate.netnih.gov
Enterohepatic Circulation Key role in the circulation of genistein and its metabolites nih.gov

These ex vivo models have been pivotal in demonstrating that both the intestine and the liver are significant sites for the formation of genistein glucuronides. The intestine acts as the first barrier, carrying out substantial first-pass metabolism, while the liver further processes the absorbed compounds and facilitates their excretion into bile, setting the stage for enterohepatic recycling. capes.gov.brscilit.com The data from these systems underscore the extensive metabolic conversion that genistein undergoes, with this compound being a key product of this biotransformation.

Future Research Trajectories for Genistein 4 O Glucuronide

Elucidation of Specific Cellular Uptake and Efflux Transporters for Glucuronides

The movement of genistein (B1671435) 4'-O-glucuronide into and out of cells is a critical determinant of its local concentrations and potential biological activity. Due to their increased hydrophilicity, glucuronides like genistein 4'-O-glucuronide have poor passive membrane permeability and rely on transporter proteins to cross cellular membranes. mdpi.com Future research will need to pinpoint the specific transporters responsible for its disposition.

Key transporter families implicated in the handling of glucuronidated compounds include the ATP-binding cassette (ABC) transporters and the Solute Carrier (SLC) family of transporters, which includes Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). researchgate.netnih.govresearchgate.net

ABC Transporters:

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): MRPs are well-known for their role in the efflux of glucuronide and sulfate (B86663) conjugates from cells. researchgate.netnih.gov Specifically, MRP2 (ABCC2) and MRP3 (ABCC3) are of interest. MRP2, located on the apical membrane of intestinal and liver cells, facilitates the excretion of glucuronides into the intestinal lumen and bile, respectively. mdpi.comnih.gov MRP3, found on the basolateral membrane, is involved in the transport of glucuronides into the bloodstream. mdpi.comnih.gov Studies have shown that intestinal apical efflux transporters like Mrp2 play a role in the enteric recycling of genistein glucuronides. mdpi.com

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important efflux transporter expressed in the intestine and liver. mdpi.com Research indicates that BCRP plays a significant role in the intestinal excretion of genistein glucuronides. researchgate.net

SLC Transporters (OATs/OATPs):

Organic Anion Transporters (OATs): OATs are primarily involved in the uptake of organic anions into cells, particularly in the kidney for excretion. nih.gov Studies have shown that OAT3 is capable of transporting genistein-7-O-glucuronide. acs.orgresearchgate.net Given the structural similarity, it is plausible that OATs are also involved in the transport of this compound.

Organic Anion Transporting Polypeptides (OATPs): OATPs are crucial for the hepatic uptake of a wide range of compounds from the blood. nih.gov Hepatic sinusoidal uptake transporters, such as OATPs, are involved in the hepatic enterohepatic recycling pathway of genistein glucuronides. mdpi.com

Comprehensive Mapping of this compound Interactions with Intracellular Targets

While the aglycone genistein is known to interact with a variety of intracellular targets, the activity of its glucuronidated metabolites is less understood. ptfarm.pldrugbank.com A critical area of future research is to determine whether this compound itself interacts with these targets or if it acts as a prodrug, being deconjugated back to genistein within target tissues.

Key intracellular targets of genistein that warrant investigation for their interaction with this compound include:

Estrogen Receptors (ERs): Genistein is a well-known phytoestrogen that binds to both ERα and ERβ. nih.govjst.go.jp The structural similarity of genistein to estradiol (B170435) allows it to modulate estrogenic activity. nih.gov While genistin (B1671436) (a glycoside of genistein) shows weaker binding to ERs than genistein, the binding affinity of this compound needs to be systematically evaluated. jst.go.jp

Protein Tyrosine Kinases (PTKs): Genistein is a potent inhibitor of several PTKs, which are crucial enzymes in cellular signal transduction pathways involved in cell growth and proliferation. ptfarm.plfrontierspartnerships.org Inhibition of these kinases is a key mechanism behind genistein's anticancer properties. ptfarm.plfrontierspartnerships.org It is important to investigate whether the addition of the glucuronide moiety at the 4'-position alters the ability of the molecule to interact with the ATP-binding site of these kinases.

DNA Topoisomerase II: Genistein also inhibits topoisomerase II, an enzyme involved in DNA replication and repair. ptfarm.pldrugbank.com This inhibition can lead to DNA strand breaks and is another facet of its anticancer activity. wur.nl The interaction of this compound with this enzyme should be a focus of future studies.

Development of Advanced Analytical Techniques for Low Concentration Detection in Biological Matrices

Accurately quantifying this compound in biological samples like plasma, urine, and tissues is fundamental to understanding its pharmacokinetics and biological effects. jfda-online.com While total isoflavone (B191592) concentrations can be measured, distinguishing between the different conjugates and the aglycone at low physiological concentrations presents a challenge. jfda-online.com

Current methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are the gold standard. jfda-online.com However, there is a continuous need for improvement.

Future directions in analytical techniques include:

Increasing Sensitivity and Selectivity: Developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with lower limits of detection (LOD) and quantification (LOQ) is crucial. jfda-online.comupf.edu This will allow for more accurate measurements, especially at early and late time points in pharmacokinetic studies.

High-Throughput Analysis: Improving the speed of analytical methods without compromising accuracy is important for processing large numbers of samples from clinical and preclinical studies. jfda-online.com

Direct Measurement of Conjugates: Methods that allow for the direct measurement of intact glucuronides without the need for enzymatic hydrolysis (e.g., with β-glucuronidase) are preferable to avoid potential inaccuracies associated with incomplete enzyme activity. aacrjournals.org

Analytical TechniqueCommon ApplicationPotential for this compound Detection
HPLC-UV Quantification of known compoundsLimited sensitivity for low concentrations in complex biological matrices.
LC-MS Identification and quantification of compounds in complex mixturesGood for identifying metabolites, can be used for quantification. jfda-online.com
LC-MS/MS Highly sensitive and selective quantificationThe current gold standard, future developments will focus on improving sensitivity and throughput. jfda-online.com
Immunoassays High-throughput screeningCan be fast and convenient for very low concentrations, but may lack specificity for different conjugates. jfda-online.com

Computational Modeling and Simulation of Glucuronide Disposition and Interaction

In silico approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are powerful tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of compounds. mdpi.comfrontiersin.org Developing robust PBPK models for genistein and its glucuronides can help to integrate in vitro data and predict their in vivo behavior. mdpi.com

Key aspects of future computational modeling include:

Parent-Metabolite PBPK Models: Building comprehensive models that include both genistein and this compound will allow for a more accurate prediction of the pharmacokinetic profiles of both the parent compound and its metabolite. mdpi.com These models can incorporate data on metabolism by UDP-glucuronosyltransferases (UGTs) and transport by the transporters identified in section 8.1. mdpi.com

In Vitro to In Vivo Extrapolation (IVIVE): Using in vitro kinetic data for metabolism and transport to predict in vivo clearance and distribution is a key component of PBPK modeling. mdpi.com Refining IVIVE methods will improve the predictive power of these models.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict and visualize the interactions of this compound with its potential intracellular targets (see section 8.2). This can help to prioritize experimental studies.

Q & A

Q. What methodologies are employed to quantify Genistein 4'-O-glucuronide (G-4’-G) in biological samples, and what are their validation parameters?

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method enables simultaneous quantification of genistein and its metabolites, including G-4’-G, in mouse blood. Key parameters include:

  • Linearity : 20–1,280 nM for G-4’-G.
  • Lower limit of quantification (LLOQ) : 5 nM.
  • Sample volume : Only 20 µl required due to high sensitivity.
  • Accuracy and precision : Intra- and inter-day variances <15%, accuracy within 85–115%.
    This method is completed in 4.5 minutes and has been applied to bioavailability studies in FVB mice .

Q. Why is glucuronidation critical for this compound’s bioavailability, and where does this process occur?

Glucuronidation occurs predominantly in the intestinal wall during absorption, with minimal hepatic contribution. In rats, ~70% of duodenally infused genistein is converted to G-7-G (genistein-7-O-glucuronide) before entering systemic circulation, while G-4’-G formation is observed in vitro with prolonged microsomal incubation. Conjugation reduces free genistein levels, influencing its bioactivity and enterohepatic recirculation .

Q. How do researchers distinguish this compound from other glucuronidated metabolites analytically?

High-performance liquid chromatography (HPLC) with UV detection at 255 nm and a Phenomenex Synergi Hydro-RP column can separate genistein glucuronides. G-4’-G elutes later (retention time ~15.2 min) than G-7-G (14.3 min) under gradient elution conditions (17–50% acetonitrile in phosphate buffer). This separation is critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How do enterohepatic circulation models explain the pharmacokinetic behavior of this compound?

In rats, G-4’-G undergoes enterohepatic recycling: after biliary excretion, it is reabsorbed in the small intestine, leading to prolonged systemic exposure. Ileal reinfusion of G-4’-G results in 70% biliary recovery, suggesting efficient reabsorption. This model requires in vivo intestinal perfusion studies and bile cannulation to track metabolite redistribution .

Q. What experimental evidence supports this compound’s role in modulating HER2 kinase activity, and how does this compare to synthetic inhibitors?

Molecular docking studies predict G-4’-G’s binding affinity to HER2’s kinase domain, comparable to SYR127063 (IC50 = 11 nM). In vitro, genistein attenuates HER2 phosphorylation in BT474 breast cancer cells, but G-4’-G’s direct inhibition remains untested. Competitive binding assays and kinase activity assays (e.g., ELISA-based phosphorylation) are needed to validate this interaction .

Q. How do microbiota influence the metabolic fate of this compound, and what implications does this have for gut-brain axis studies?

Gut microbiota alter conjugated metabolites, including G-4’-G, via deconjugation and reabsorption. In germ-free mice, microbiota depletion reduces flavonoid glucuronides in feces, suggesting microbial modulation of bioavailability. Metabolomic heatmaps and isotopic tracing in gnotobiotic models can elucidate these interactions .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s immunomodulatory effects?

G-4’-G enhances NK cell cytotoxicity at 0.1–10 µM but inhibits it at 50 µM. Discrepancies may stem from:

  • Concentration-dependent effects : Dose-response curves must span physiological (nM) to supraphysiological (µM) ranges.
  • Cell-specific responses : Use primary human NK cells vs. immortalized lines (e.g., RAW264.7 macrophages show no G-4’-G activity).
  • Cofactor interactions : IL-2 co-treatment may mask glucuronide effects .

Q. How can researchers optimize in vitro models to study this compound’s estrogenic activity?

Competitive estrogen receptor (ER) binding assays using B6D2F1 mouse uterine cytosol reveal G-4’-G’s weak estrogenicity (CB50 = 7.27 µM vs. 1.34 nM for 17β-estradiol). To improve relevance:

  • Use ER-positive human cell lines (e.g., MCF-7) with luciferase reporter assays.
  • Include sulfatase/glucuronidase inhibitors to prevent deconjugation.
  • Control for serum proteins that bind conjugated metabolites .

Methodological Considerations

  • Sample Preparation : Acid hydrolysis or enzymatic deconjugation (β-glucuronidase) may be required to distinguish free vs. conjugated genistein in plasma .
  • Kinetic Modeling : Substrate inhibition models (e.g., uncompetitive inhibition) better fit glucuronidation kinetics at high genistein concentrations .
  • Ethical Design : For in vivo studies, bile duct cannulation in rodents requires strict adherence to anesthesia and postoperative care protocols .

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